N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2H-1,3-benzodioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2H-1,3-benzodioxole-5-carboxamide is a useful research compound. Its molecular formula is C21H20N2O4 and its molecular weight is 364.401. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry and Heterocyclic Compound Development
Cyclopropanation Processes and Heterocyclic Systems : Szakonyi et al. (2002) explored the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives, showcasing a remarkable cyclopropanation process. This work highlighted the creation of doubly constrained 1-aminocyclopropane-1-carboxylic acid systems and new types of heterocyclic systems, indicating the compound's role in developing novel chemical structures (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).
Photoredox Catalysis in Organic Synthesis : Liu et al. (2018) demonstrated the use of visible-light-promoted tandem annulation involving N-(o-ethynylaryl)acrylamides for synthesizing cyclopenta[c]quinolin-4(5H)-ones. This research underscores the utility of photoredox catalysis in constructing complex organic frameworks, highlighting the potential for creating diverse quinoline derivatives (Liu, Song, Luo, & Li, 2018).
Pharmacological Applications
Cancer Chemoresistance and Angiogenesis Inhibition : Mudududdla et al. (2015) investigated compounds structurally related to quinoline derivatives for their ability to overcome cancer chemoresistance by inhibiting angiogenesis and P-glycoprotein efflux pump activity. This research provides insights into the therapeutic potential of quinoline derivatives in cancer treatment, particularly in reversing multi-drug resistance (Mudududdla et al., 2015).
Antipsychotic Potential of Heterocyclic Carboxamides : Norman et al. (1996) synthesized and evaluated heterocyclic analogs of 1192U90 for potential antipsychotic effects. This study contributes to the understanding of the structure-activity relationships (SAR) of quinoline derivatives, emphasizing their relevance in developing new therapeutic agents for psychiatric disorders (Norman, Navas, Thompson, & Rigdon, 1996).
Novel Quinolone Derivatives for Drug Development
CFTR Potentiator for Cystic Fibrosis : Hadida et al. (2014) discovered quinolinone-3-carboxamide as a potent CFTR potentiator, leading to the development of ivacaftor (VX-770), an FDA-approved drug for treating cystic fibrosis patients with the G551D mutation. This example illustrates the role of quinoline derivatives in addressing specific genetic mutations in chronic diseases (Hadida et al., 2014).
Wirkmechanismus
Target of Action
The primary target of the compound N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2H-1,3-benzodioxole-5-carboxamide, also known as VU0490009-1, is the protein G1 to S phase transition 1 (GSPT1) . GSPT1 plays a central role in mRNA translation .
Mode of Action
VU0490009-1 is a cereblon E3 ligase modulator and a first-in-class small molecule that drives the binding of GSPT1 to cereblon, resulting in the proteasome-dependent degradation of GSPT1 . This interaction leads to the activation of an integrated stress response that results in acute myeloid leukemia (AML) cell death .
Biochemical Pathways
The degradation of GSPT1 by VU0490009-1 affects the mRNA translation pathway . The loss of GSPT1 triggers the integrated stress response (ISR), leading to cell death . The ISR is a cellular pathway activated by various stress conditions and leads to a reduction in general protein synthesis while increasing the production of specific stress response proteins .
Pharmacokinetics
The pharmacokinetics of VU0490009-1 are currently under investigation in a phase 1 clinical trial . The study aims to evaluate the drug’s tolerability, pharmacokinetics, pharmacodynamics, and preliminary efficacy . The results of this study will provide valuable information about the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and their impact on its bioavailability.
Result of Action
The action of VU0490009-1 results in the rapid induction of apoptosis in AML cells . This is achieved through the degradation of GSPT1, which triggers the ISR and leads to cell death . The compound has demonstrated antileukemic activity as a single agent and is currently under investigation in patients with AML .
Action Environment
The action, efficacy, and stability of VU0490009-1 can be influenced by various environmental factors. These factors could include the presence of other drugs, the patient’s health status, and genetic factors that may affect the drug’s metabolism. The ongoing phase 1 clinical trial will provide more insights into these factors .
Eigenschaften
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c24-20(15-5-8-18-19(11-15)27-12-26-18)22-16-6-7-17-14(10-16)2-1-9-23(17)21(25)13-3-4-13/h5-8,10-11,13H,1-4,9,12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRPQOVJRJRMJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCO4)N(C1)C(=O)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.